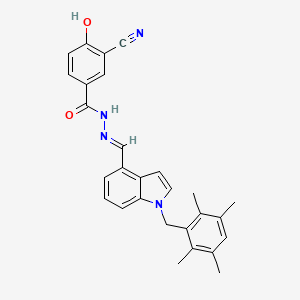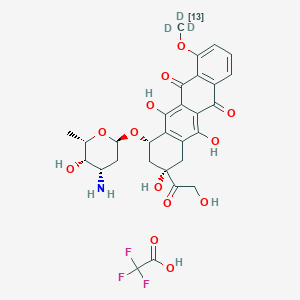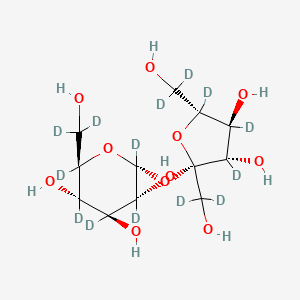
Sucrose-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-d14, also known as D-(+)-Saccharose-d14, is a deuterated form of sucrose where fourteen hydrogen atoms are replaced with deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound retains the same chemical structure as regular sucrose, which is a disaccharide composed of glucose and fructose units linked by a glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d14 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the exchange process.
Enzymatic Synthesis: Enzymes such as sucrose phosphorylase can be used to catalyze the incorporation of deuterium into sucrose. This method is often preferred for its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve continuous process technology, where the deuterated sucrose is produced in a packed-bed reactor using immobilized enzymes. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sucrose-d14 undergoes various chemical reactions similar to regular sucrose, including:
Oxidation: Sucrose can be oxidized to produce carboxylic acids and other oxidation products.
Hydrolysis: this compound can be hydrolyzed to produce glucose-d7 and fructose-d7.
Common Reagents and Conditions:
Oxidation: Platinum electrodes and alkaline solutions are commonly used for the electrocatalytic oxidation of sucrose.
Hydrolysis: Immobilized invertase in calcium alginate is used for the hydrolysis of sucrose in sugarcane juice.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Hydrolysis Products: Glucose-d7 and fructose-d7.
Scientific Research Applications
Sucrose-d14 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism in plants and animals.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of Sucrose-d14 involves its interaction with various molecular targets and pathways. In plants, sucrose acts as a signaling molecule that regulates shoot branching by antagonizing the inhibitory effect of the hormone strigolactone. This is achieved through the accumulation of the D53 protein, which is a key negative regulator of strigolactone signaling .
Comparison with Similar Compounds
Trehalulose: An isomer of sucrose with a different glycosidic linkage.
Turanose: Another isomer of sucrose with a different glycosidic linkage.
Leucrose: An isomer of sucrose with a different glycosidic linkage.
Isomaltulose: An isomer of sucrose with a different glycosidic linkage.
Uniqueness of Sucrose-d14: The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions. This isotopic labeling provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy, making it superior to its non-deuterated counterparts in certain research applications .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
CZMRCDWAGMRECN-YPCQKFQVSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




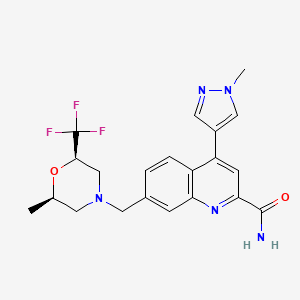



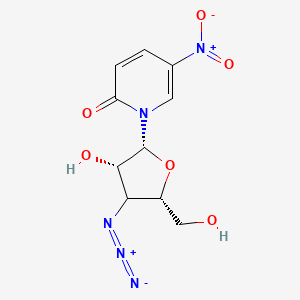

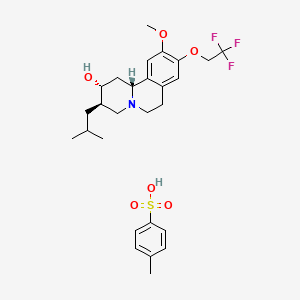
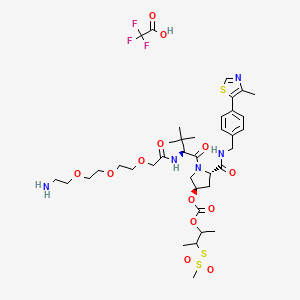
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

